
(S,S)-Isavuconazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,S)-Isavuconazole is an antifungal agent used primarily in the treatment of invasive aspergillosis and mucormycosis. It is the active enantiomer of isavuconazole, which is a triazole antifungal medication. This compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting its antifungal effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Isavuconazole involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the isavuconazole side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions. Quality control measures are stringent to ensure the final product meets regulatory standards.
化学反应分析
Types of Reactions
(S,S)-Isavuconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
(S,S)-Isavuconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of triazole chemistry and stereochemistry.
Biology: Researchers study its interactions with fungal enzymes and cell membranes to understand its antifungal mechanism.
Medicine: Clinical research focuses on its efficacy and safety in treating fungal infections, as well as its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new antifungal agents and formulations.
作用机制
(S,S)-Isavuconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and ultimately cell death. The compound specifically targets the fungal enzyme without significantly affecting human enzymes, making it an effective antifungal agent.
相似化合物的比较
Similar Compounds
Voriconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Posaconazole: A broad-spectrum triazole antifungal used for prophylaxis and treatment of invasive fungal infections.
Fluconazole: A widely used triazole antifungal with a simpler structure and narrower spectrum of activity.
Uniqueness
(S,S)-Isavuconazole is unique due to its specific stereochemistry, which contributes to its efficacy and safety profile. It has a broader spectrum of activity compared to some other triazoles and is effective against both aspergillosis and mucormycosis. Additionally, its pharmacokinetic properties allow for once-daily dosing, which improves patient compliance.
属性
分子式 |
C22H17F2N5OS |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
4-[2-[(2S,3S)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m1/s1 |
InChI 键 |
DDFOUSQFMYRUQK-PEBXRYMYSA-N |
手性 SMILES |
C[C@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
规范 SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)

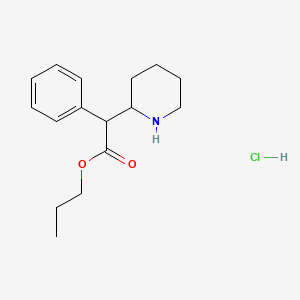
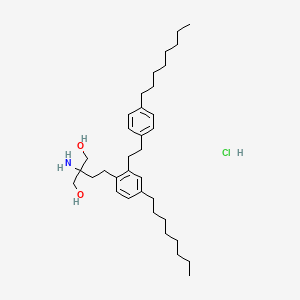

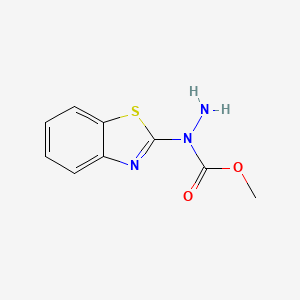
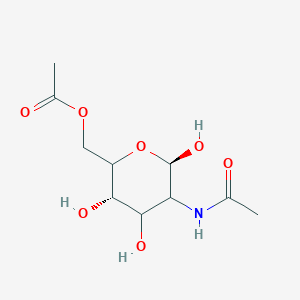
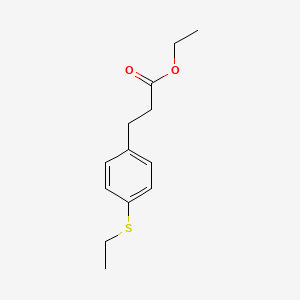
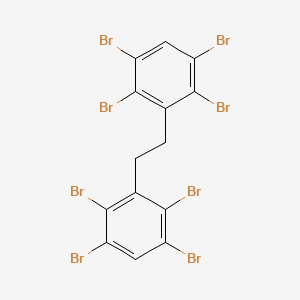



![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
![(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
